IUPAC Name: 3-ethoxy-2-methyl-1-propanesulfonyl chloride
Molecular Weight: g/mol
InChI Code: 1S/C6H13ClO3S/c1-3-10-4-6(2)5-11(7,8)9/h6H,3-5H2,1-2H3
Now, let’s explore six unique scientific applications:
Scientific Field: Organic chemistry and drug discovery.
Summary: 3-ethoxy-2-methylpropane-1-sulfonyl chloride is used as a sulfonylating agent in the synthesis of various organic compounds. It can introduce a sulfonyl group into molecules, which is valuable for modifying drug candidates or creating bioactive molecules.
Methods of Application: Researchers typically add the compound to a reaction mixture containing the target molecule and other reagents. The sulfonylation reaction occurs under specific conditions (e.g., temperature, solvent, catalysts).
Results: The sulfonylated products can be further functionalized or used directly in drug development.
Scientific Field: Peptide synthesis.
Summary: 3-ethoxy-2-methylpropane-1-sulfonyl chloride is employed as a protecting group for amino acids during peptide assembly. It selectively reacts with amino groups, temporarily blocking them from further reactions.
Methods of Application: Chemists use it to protect specific amino acid side chains during solid-phase peptide synthesis. After peptide assembly, the protecting group is removed to reveal the free amino group.
Results: Efficient peptide synthesis with minimal side reactions and high yields.
Scientific Field: Agricultural chemistry.
Summary: Researchers investigate the compound’s potential as a building block for designing novel agrochemicals (pesticides, herbicides, etc.). Sulfonyl chlorides are often used in agrochemical synthesis.
Methods of Application: Incorporating 3-ethoxy-2-methylpropane-1-sulfonyl chloride into agrochemical structures via chemical transformations.
Results: New compounds with improved pesticidal or herbicidal properties.
Scientific Field: Polymer chemistry and materials engineering.
Summary: The compound may serve as a reactive intermediate for modifying polymer surfaces or creating functional materials.
Methods of Application: Researchers can graft the sulfonyl chloride group onto polymers or use it in cross-linking reactions.
Results: Enhanced material properties, such as increased hydrophilicity or improved adhesion.
Scientific Field: Analytical methods development.
Summary: Scientists explore its use as a derivatization reagent for detecting specific functional groups (e.g., amines, alcohols) in complex mixtures.
Methods of Application: Derivatization reactions followed by analysis using techniques like gas chromatography (GC) or liquid chromatography (LC).
Results: Improved sensitivity and selectivity in detecting target compounds.
Scientific Field: Biochemistry and molecular biology.
Summary: Researchers utilize sulfonyl chlorides for site-specific labeling of proteins, peptides, or other biomolecules.
Methods of Application: Reaction with amino groups on biomolecules, followed by attachment of a label (fluorescent dye, biotin, etc.).
Results: Labeled biomolecules for tracking, imaging, or affinity purification.
3-Ethoxy-2-methylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S. It is classified as a sulfonyl chloride, which is a type of compound that contains a sulfonyl group (SO2) attached to a chlorine atom. This compound has a molecular weight of approximately 200.68 g/mol and is recognized by its CAS number 1340100-87-9.
The structure of 3-ethoxy-2-methylpropane-1-sulfonyl chloride features an ethoxy group (-OEt) and a methyl group attached to the propane backbone, contributing to its unique chemical properties. It is important to note that this compound is harmful if swallowed and can cause severe skin burns and eye damage, indicating its corrosive nature .
While specific biological activity data for 3-ethoxy-2-methylpropane-1-sulfonyl chloride is limited, sulfonyl chlorides in general exhibit significant reactivity towards biological molecules. They are known to interact with amino acids and proteins, potentially altering their function or activity. The compound may also serve as a precursor for biologically active derivatives through further chemical modifications .
The synthesis of 3-ethoxy-2-methylpropane-1-sulfonyl chloride typically involves the following steps:
3-Ethoxy-2-methylpropane-1-sulfonyl chloride has several applications in organic chemistry and biochemistry:
Interaction studies involving 3-ethoxy-2-methylpropane-1-sulfonyl chloride focus on its reactivity with nucleophiles and its role in peptide chemistry. These studies help elucidate how this compound can modify biological molecules and contribute to drug design by providing insights into its mechanism of action when used as a protecting group or reagent .
Several compounds share structural similarities with 3-ethoxy-2-methylpropane-1-sulfonyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylpropane-1-sulfonyl chloride | C4H9ClO2S | Lacks the ethoxy group; simpler structure |
Ethanesulfonyl chloride | C2H5ClO2S | Smaller size; used in similar applications |
Propanesulfonyl chloride | C3H7ClO2S | Intermediate size; different reactivity profile |
What sets 3-ethoxy-2-methylpropane-1-sulfonyl chloride apart from these similar compounds is its ethoxy substituent, which enhances its solubility and reactivity compared to simpler sulfonyl chlorides. This feature allows for greater versatility in organic synthesis and biological applications, particularly in peptide chemistry where selective protection of amino acids is crucial .